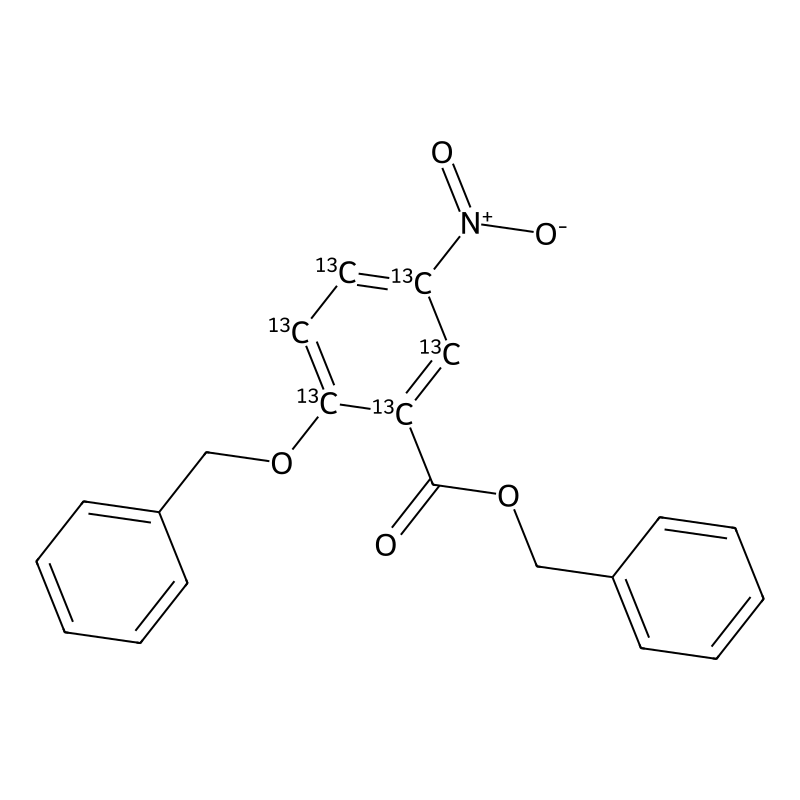

benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

There are a few reasons for this:

- The compound may be relatively new or niche. Novel research chemicals often take time to be incorporated into mainstream research projects.

- The research may not be publicly available. Some scientific research, particularly that conducted by private companies, may not be published in open-access journals.

Potential Research Applications (Speculative)

While there is no current information on the specific applications of 2-Benzyloxy-5-nitro-benzoic Acid-13C6 Benzyl Ester, the structure of the molecule offers some clues for potential research areas:

Isotope-Labeled Probe

The presence of the 13C6 isotope label suggests this compound may be useful in isotope labeling studies () . These studies involve incorporating specific isotopes into a molecule to track its movement or reaction mechanisms within a system.

Organic Synthesis Intermediate

The molecule contains a benzyl ester group, which is a common protecting group in organic synthesis. This suggests it could be a useful intermediate for the synthesis of more complex molecules.

Material Science Applications

Nitroaromatic compounds can have interesting electronic and optical properties, making them potentially useful in material science applications. However, further research would be needed to determine if this specific compound has these properties.

Benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene-1-carboxylate is a complex organic compound characterized by its unique structural features. This compound consists of a benzyl group, a nitro substituent, and a phenylmethoxy moiety attached to a cyclohexatriene framework. The incorporation of carbon isotopes (^13C) indicates its potential use in isotopic labeling studies, which can provide insights into reaction mechanisms and metabolic pathways.

The chemical reactivity of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene-1-carboxylate can be explored through various reactions:

- Electrophilic Aromatic Substitution: The nitro group acts as a meta-directing substituent, facilitating electrophilic substitution reactions on the aromatic rings.

- Decarboxylation Reactions: The carboxylate group may undergo decarboxylation under specific conditions, leading to the formation of substituted aromatic compounds .

- Halogenation Reactions: The presence of the cyclohexatriene structure allows for halogenation at various positions depending on reaction conditions .

Preliminary studies suggest that compounds similar to benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene-1-carboxylate may exhibit biological activities such as:

- Antimicrobial Properties: Nitro-containing compounds are often associated with antimicrobial activity.

- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation in preclinical models.

- Potential Anticancer Activity: Certain structural analogs have been investigated for their ability to inhibit cancer cell proliferation.

The synthesis of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene-1-carboxylate can be achieved through several methods:

- Nitration of Benzyl Compounds: Nitration reactions can introduce the nitro group into the benzyl moiety.

- Coupling Reactions: Utilizing coupling agents to attach the phenylmethoxy group to the cyclohexatriene core.

- Isotopic Labeling: Incorporating ^13C isotopes during synthesis through selective reactions or starting materials containing ^13C .

Benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene-1-carboxylate has potential applications in various fields:

- Pharmaceutical Research: As a lead compound for developing new drugs targeting specific biological pathways.

- Material Science: Its unique structure may be useful in creating novel materials with specific electronic or optical properties.

- Isotopic Studies: The ^13C labeling allows for tracking metabolic processes in biological systems.

Interaction studies involving benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene-1-carboxylate focus on its binding affinity with various biomolecules:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.

- Receptor

Several compounds share structural similarities with benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene-1-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Benzyl 2-nitrophenol | Nitro group on phenol | Known for strong antibacterial properties |

| Phenethyl 4-nitrobenzoate | Nitro and ester groups | Exhibits anti-inflammatory activity |

| 4-Nitrobenzaldehyde | Aldehyde instead of ester | Used in organic synthesis and as a reagent |

Uniqueness: The distinctive combination of a cyclohexatriene core with both nitro and phenoxy groups sets benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene-1-carboxylate apart from its analogs. This unique structure may confer specific reactivity patterns and biological activities not observed in simpler derivatives.

Benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-^13C6)cyclohexa-1,3,5-triene-1-carboxylate represents a highly sophisticated aromatic compound characterized by multiple functional groups and complete isotopic labeling of the benzene ring system. The compound's systematic nomenclature reflects its complex structural architecture, incorporating a cyclohexa-1,3,5-triene core that is comprehensively labeled with carbon-13 isotopes at all six ring positions. This systematic naming convention follows International Union of Pure and Applied Chemistry guidelines for isotopically labeled compounds, where the ^13C6 designation specifically indicates the incorporation of six carbon-13 atoms within the aromatic ring framework.

The molecular structure encompasses several distinct functional domains that contribute to its chemical properties and reactivity patterns. The central benzene ring serves as the foundational scaffold, bearing substituents at precise positions that define the compound's electronic properties and steric characteristics. The nitro group positioned at the 5-position introduces significant electron-withdrawing character, substantially affecting the aromatic system's reactivity and spectroscopic properties. This positioning creates a meta-relationship with the carboxylate functionality, establishing a specific electronic environment that influences both chemical behavior and nuclear magnetic resonance characteristics.

The phenylmethoxy substituent at the 2-position adds considerable structural complexity while serving as a protecting group strategy commonly employed in organic synthesis. This benzyl ether functionality not only provides steric bulk but also introduces additional aromatic character to the overall molecular architecture. The benzyl ester group completing the structure serves dual purposes as both a protecting group for the carboxylic acid functionality and a synthetic handle for further chemical transformations. The combination of these structural elements creates a molecule with rich electronic properties and multiple sites for potential chemical modification.

| Structural Component | Position | Functional Group Type | Electronic Effect |

|---|---|---|---|

| Nitro Group | 5-position | Electron-withdrawing | Strong -I, -M effects |

| Phenylmethoxy | 2-position | Electron-donating | Moderate +M effect |

| Carboxylate | 1-position | Electron-withdrawing | Strong -I, -M effects |

| ^13C6 Labeling | Ring positions 1-6 | Isotopic label | Minimal electronic perturbation |

Isotopic Labeling Significance (^13C6) in Molecular Studies

The incorporation of six carbon-13 isotopes throughout the benzene ring system represents a sophisticated approach to molecular labeling that enables advanced analytical and mechanistic studies. Carbon-13 nuclear magnetic resonance spectroscopy benefits tremendously from this complete labeling pattern, as each labeled carbon atom provides distinct spectroscopic signatures that facilitate detailed structural analysis and dynamic studies. The ^13C6 labeling pattern offers significant advantages over selectively labeled compounds by providing comprehensive coverage of the aromatic framework, enabling researchers to monitor all ring carbons simultaneously during chemical transformations or metabolic processes.

The isotopic enrichment strategy employed in this compound follows established protocols for benzene ring labeling, where all six ring carbons are replaced with the carbon-13 isotope without disrupting the molecule's fundamental chemical properties. This approach maintains the compound's native reactivity while providing enhanced spectroscopic visibility for analytical purposes. The uniform labeling pattern creates coupling networks between adjacent carbon atoms that generate characteristic splitting patterns in carbon-13 nuclear magnetic resonance spectra, providing additional structural confirmation and enabling detailed conformational analysis.

Applications of ^13C6-labeled compounds extend far beyond simple structural characterization to encompass sophisticated mechanistic studies and metabolic pathway investigations. The complete ring labeling enables researchers to track the fate of individual carbon atoms during chemical reactions, providing insights into reaction mechanisms that would be impossible to obtain using conventional analytical methods. This isotopic labeling approach has proven particularly valuable in studies of aromatic substitution reactions, where the labeled carbons serve as internal markers for monitoring regioselectivity and reaction pathways.

| Analytical Technique | Labeling Advantage | Information Obtained |

|---|---|---|

| ^13C Nuclear Magnetic Resonance | Enhanced signal intensity | Complete structural analysis |

| Two-dimensional Nuclear Magnetic Resonance | Carbon-carbon coupling networks | Connectivity confirmation |

| Mass Spectrometry | Isotopic signature | Molecular weight confirmation |

| Metabolic Studies | Pathway tracking | Reaction mechanism elucidation |

The strategic implementation of carbon-13 labeling in aromatic compounds has revolutionized the field of mechanistic organic chemistry by providing researchers with powerful tools for investigating complex reaction pathways. The ^13C6 labeling pattern in benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-^13C6)cyclohexa-1,3,5-triene-1-carboxylate exemplifies this approach, offering researchers unprecedented visibility into the behavior of aromatic systems under various chemical conditions. The complete labeling strategy ensures that no carbon atoms within the aromatic framework remain invisible to carbon-13 nuclear magnetic resonance analysis, providing comprehensive coverage for mechanistic investigations.

Historical Context and Synthetic Precursors

The development of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-^13C6)cyclohexa-1,3,5-triene-1-carboxylate represents the culmination of decades of advancement in isotopic labeling methodology and aromatic chemistry. The synthetic approach to this compound builds upon established protocols for benzyl ester formation, which have been refined over many years to achieve high yields and selectivity. Historical developments in benzyl ester synthesis have demonstrated the effectiveness of various catalytic systems, including niobium-based catalysts that enable efficient esterification reactions under mild conditions.

The preparation of isotopically labeled aromatic compounds has evolved significantly since the early applications of carbon-13 labeling in organic chemistry. Traditional approaches to aromatic labeling often relied on expensive starting materials and complex synthetic sequences that limited the accessibility of labeled compounds. Modern synthetic strategies have addressed these limitations by developing more efficient routes to ^13C6-labeled benzene derivatives, enabling the preparation of complex molecules like benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-^13C6)cyclohexa-1,3,5-triene-1-carboxylate with improved efficiency and reduced cost.

The synthetic precursors for this compound likely include ^13C6-labeled benzoic acid derivatives, which serve as the foundation for constructing the complex substitution pattern observed in the final product. The preparation of substituted benzoic acid derivatives has been extensively studied, with particular attention to methods for introducing nitro and alkoxy substituents in specific positional relationships. These synthetic developments have enabled the preparation of complex aromatic compounds with precise substitution patterns and isotopic labeling schemes.

| Synthetic Component | Historical Development | Modern Applications |

|---|---|---|

| Benzyl Ester Formation | Fischer esterification methods | Catalytic esterification protocols |

| Nitro Group Introduction | Classical nitration reactions | Regioselective nitration strategies |

| Benzyl Ether Protection | Traditional alkylation methods | Phase-transfer catalysis approaches |

| ^13C6 Labeling | Expensive isotope incorporation | Efficient labeling methodologies |

The evolution of synthetic methodology for complex aromatic compounds has been driven by the increasing demand for sophisticated molecular tools in chemical research. The development of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-^13C6)cyclohexa-1,3,5-triene-1-carboxylate reflects this trend, combining multiple synthetic challenges into a single target molecule that serves diverse research applications. The successful synthesis of such compounds requires careful optimization of reaction conditions and protecting group strategies to maintain the integrity of sensitive functional groups throughout the synthetic sequence.

Contemporary approaches to synthesizing isotopically labeled aromatic compounds have benefited from advances in catalytic methodology and improved understanding of reaction mechanisms. The preparation of ^13C6-labeled compounds now routinely employs sophisticated synthetic strategies that minimize isotope scrambling while maximizing overall efficiency. These developments have made complex labeled compounds more accessible to researchers, enabling broader applications in mechanistic studies and analytical chemistry investigations that were previously impractical due to cost or availability constraints.